![molecular formula C10H15BrN2 B113338 [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine CAS No. 951917-39-8](/img/structure/B113338.png)
[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine: is a chemical compound with the molecular formula C10H15BrN2 and a molecular weight of 243.15 g/mol It is characterized by the presence of an amino group, a bromophenyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine typically involves the reaction of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The compound can be reduced using agents such as .
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of .
Substitution: Formation of azides or thiols .
Scientific Research Applications
Chemistry: In chemistry, [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds .
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays. It is also used in the development of bioconjugates for targeted drug delivery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer . Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine
- [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine
- [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Comparison: Compared to its analogs, [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine exhibits unique properties due to the presence of the bromine atom , which can influence its reactivity and biological activity . The bromine atom can enhance the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, making it distinct from its chloro, fluoro, and methyl counterparts .
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKBCANPLPFWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
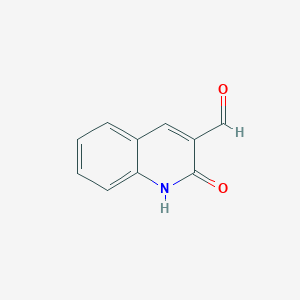
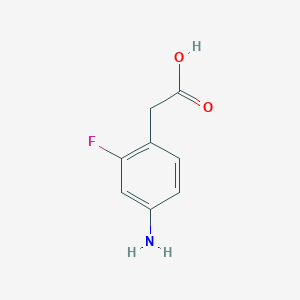
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)
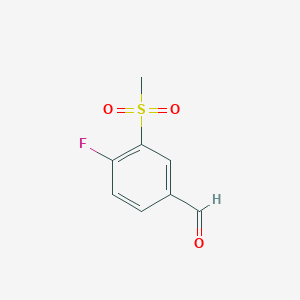

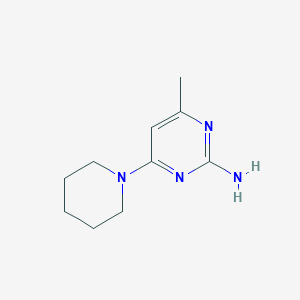
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

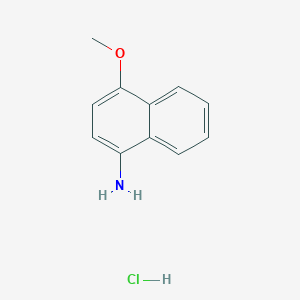
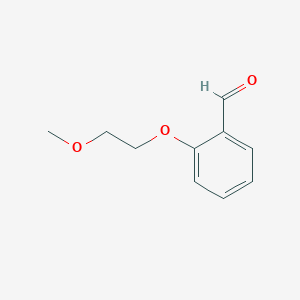
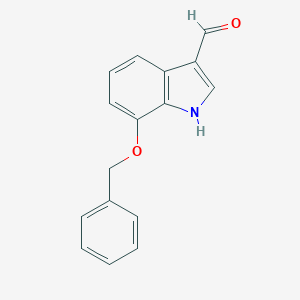
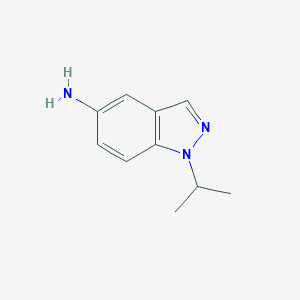
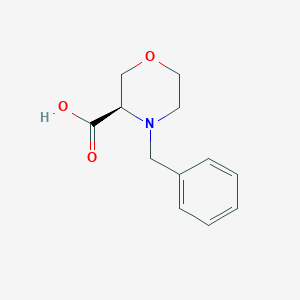
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
